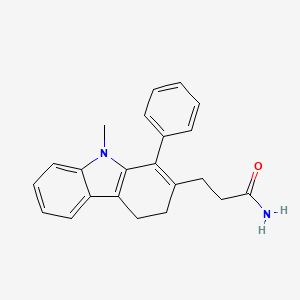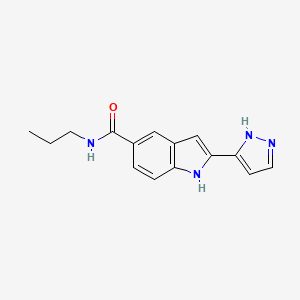
(2,5-Dichlorophenyl)(4-sulfanylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-Dichlorophenyl)(4-sulfanylphenyl)methanone is an organic compound with the molecular formula C13H8Cl2OS. It is characterized by the presence of two chlorine atoms and a sulfanyl group attached to a phenyl ring, making it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dichlorophenyl)(4-sulfanylphenyl)methanone typically involves the reaction of 2,5-dichlorobenzoyl chloride with 4-mercaptophenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2,5-Dichlorophenyl)(4-sulfanylphenyl)methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active compounds.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2,5-Dichlorophenyl)(4-sulfanylphenyl)methanone involves its interaction with specific molecular targets. For instance, its sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The chlorine atoms may also participate in halogen bonding, affecting molecular recognition and binding .
相似化合物的比较
(2,5-Dichlorophenyl)(phenyl)methanone: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
Thiazole derivatives: Contain a sulfur and nitrogen heterocycle, offering different biological activities and chemical properties.
Uniqueness: (2,5-Dichlorophenyl)(4-sulfanylphenyl)methanone is unique due to its combination of chlorine and sulfanyl groups, which confer distinct reactivity and potential biological activities not found in similar compounds.
属性
CAS 编号 |
835879-78-2 |
|---|---|
分子式 |
C13H8Cl2OS |
分子量 |
283.2 g/mol |
IUPAC 名称 |
(2,5-dichlorophenyl)-(4-sulfanylphenyl)methanone |
InChI |
InChI=1S/C13H8Cl2OS/c14-9-3-6-12(15)11(7-9)13(16)8-1-4-10(17)5-2-8/h1-7,17H |
InChI 键 |
CVINKEWIEUOFLR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Cl)Cl)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


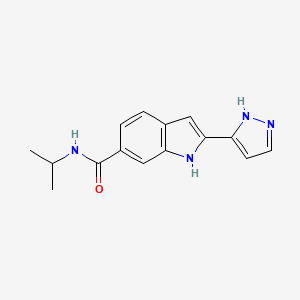

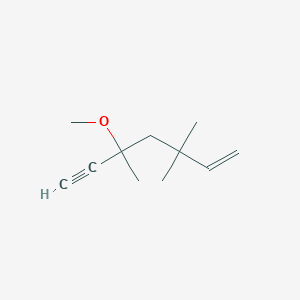
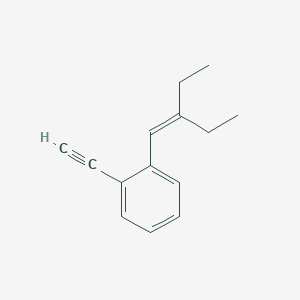
![(3S)-N-cyclopentyl-N-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B14206056.png)
![1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one](/img/structure/B14206062.png)
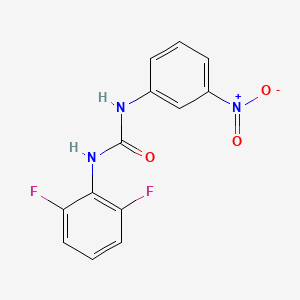
![Thiourea, [4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-](/img/structure/B14206067.png)
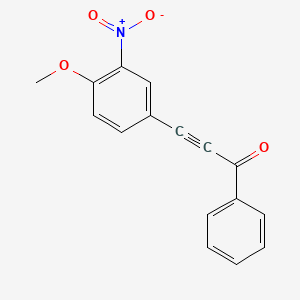
![N-Hydroxy-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B14206079.png)
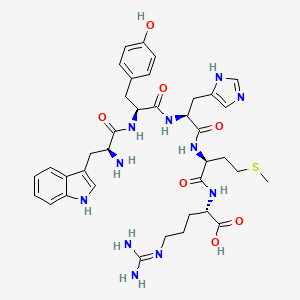
![2-[2-(Ethylsulfanyl)pyridin-3-yl]-1,3-benzothiazole](/img/structure/B14206092.png)
